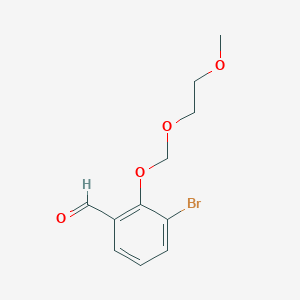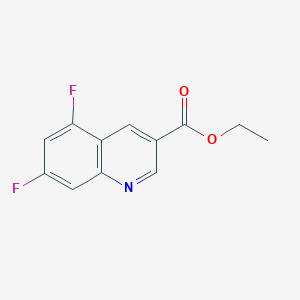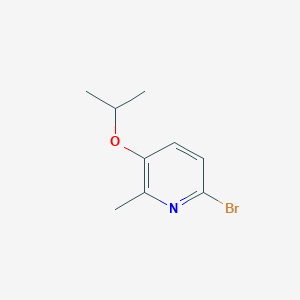![molecular formula C10H21NO5 B1405487 [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester CAS No. 1023955-77-2](/img/structure/B1405487.png)
[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
Overview
Description
[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl ester group and a carbamic acid moiety linked through a series of ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester typically involves the reaction of tert-butyl chloroformate with a suitable amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Starting Materials: tert-Butyl chloroformate and a suitable amine precursor.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, usually around room temperature to 50°C.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester moiety, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug delivery agent. Its ability to form stable conjugates with active pharmaceutical ingredients makes it a candidate for targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester involves its hydrolysis to release the active carbamic acid derivative. This process is facilitated by esterases present in biological systems. The released carbamic acid can then interact with its molecular targets, which may include enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid methyl ester
- [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid ethyl ester
- [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid isopropyl ester
Uniqueness
The uniqueness of [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester lies in its tert-butyl ester group, which provides enhanced stability and resistance to hydrolysis compared to its methyl, ethyl, and isopropyl counterparts. This stability makes it particularly useful in applications where prolonged activity is desired.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5/c1-10(2,3)16-9(13)11(4)15-8-7-14-6-5-12/h12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFUUJSWBPEOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
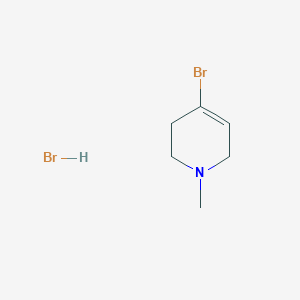
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)
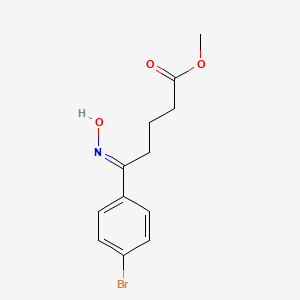
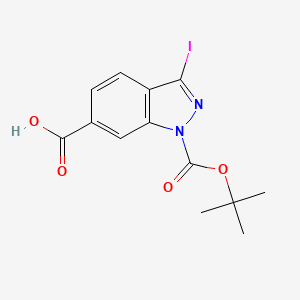
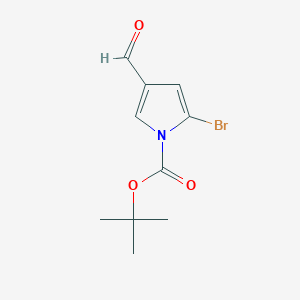
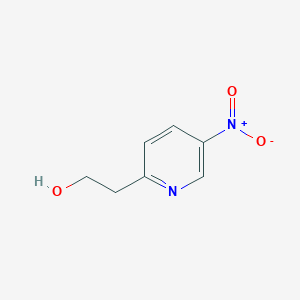
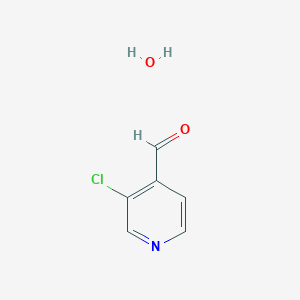
![(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B1405415.png)
![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)
